molecular formula C5H14ClNO B6199036 (2-methoxyethyl)dimethylamine hydrochloride CAS No. 98138-14-8

(2-methoxyethyl)dimethylamine hydrochloride

Cat. No.: B6199036
CAS No.: 98138-14-8
M. Wt: 139.6
InChI Key:
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Description

(2-Methoxyethyl)dimethylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO. It is a derivative of dimethylamine, where one of the hydrogen atoms is replaced by a 2-methoxyethyl group. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methoxyethyl)dimethylamine hydrochloride can be synthesized through the reaction of dimethylamine with 2-methoxyethanol in the presence of hydrochloric acid. The reaction typically proceeds as follows:

    Reactants: Dimethylamine and 2-methoxyethanol.

    Catalyst: Hydrochloric acid.

    Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation.

The reaction yields (2-methoxyethyl)dimethylamine, which is then converted to its hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)dimethylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the 2-methoxyethyl group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: It can be reduced to form secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: The major products are substituted amines.

    Oxidation Reactions: The major products are N-oxides.

    Reduction Reactions: The major products are secondary amines.

Scientific Research Applications

(2-Methoxyethyl)dimethylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-methoxyethyl)dimethylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The 2-methoxyethyl group enhances its reactivity by providing electron-donating effects, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine hydrochloride: A simpler compound with similar reactivity but lacking the 2-methoxyethyl group.

    (2-Methoxyethyl)methylamine hydrochloride: A related compound with one methyl group replaced by a 2-methoxyethyl group.

Uniqueness

(2-Methoxyethyl)dimethylamine hydrochloride is unique due to the presence of the 2-methoxyethyl group, which enhances its nucleophilicity and makes it more versatile in organic synthesis compared to simpler amines. This unique structure allows it to participate in a wider range of chemical reactions and makes it valuable in various industrial and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (2-methoxyethyl)dimethylamine hydrochloride can be achieved through a simple one-step reaction between 2-methoxyethanol and dimethylamine hydrochloride.", "Starting Materials": [ "2-methoxyethanol", "dimethylamine hydrochloride" ], "Reaction": [ "Add dimethylamine hydrochloride to a solution of 2-methoxyethanol in a suitable solvent such as methanol or ethanol.", "Stir the mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with a small amount of cold solvent.", "Dry the product under vacuum to obtain (2-methoxyethyl)dimethylamine hydrochloride as a white crystalline solid." ] }

CAS No.

98138-14-8

Molecular Formula

C5H14ClNO

Molecular Weight

139.6

Purity

95

Origin of Product

United States

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